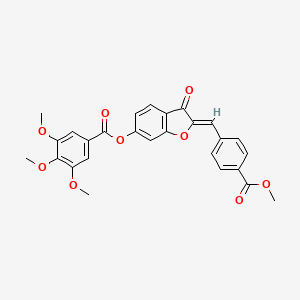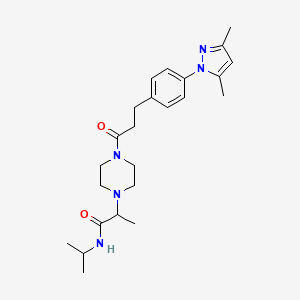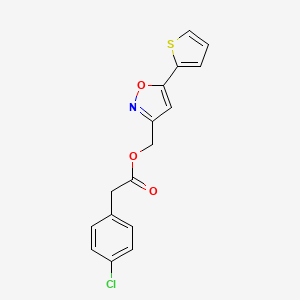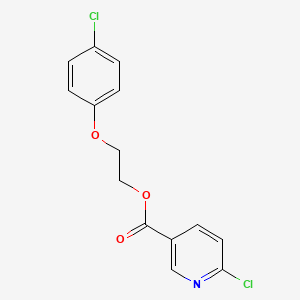![molecular formula C26H22ClN3O B2837881 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-53-6](/img/structure/B2837881.png)
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazoloquinoline derivative, which is a class of compounds that often exhibit interesting biological activities. The molecule contains a pyrazole ring fused with a quinoline, substituted with a 4-chlorophenyl group, a 4-ethoxyphenyl group, and an ethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction, followed by the formation of the quinoline ring. The phenyl groups could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The pyrazole and quinoline rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the presence of the phenyl rings might allow for electrophilic aromatic substitution reactions. Additionally, the ethoxy group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .科学的研究の応用
Structural and Optical Properties
Studies have investigated the structural and optical characteristics of quinoline derivatives, emphasizing their utility in materials science. For instance, research on 4H-pyrano[3,2-c]quinoline derivatives has highlighted their polycrystalline nature and the transition to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, forming thin films. These studies provide foundational knowledge on the manipulation of these compounds for specific applications, focusing on their absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, alongside determining the type of electron transition based on absorption coefficient spectra (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Further research delves into the AC electrical conductivity and dielectrical properties of these derivatives, uncovering their potential in electronics. The studies explore the impact of substitution groups on these properties, providing insights into how different functional groups can influence the overall behavior of these compounds. This research underlines the importance of these derivatives in developing materials with tailored electrical and dielectric properties, paving the way for innovative electronic and photovoltaic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The photovoltaic properties of quinoline derivatives have been explored, demonstrating their utility in organic-inorganic photodiode fabrication. This research highlights the potential of these compounds in enhancing the efficiency of photovoltaic devices, offering insights into the electrical properties of heterojunction diodes under various conditions. The presence of specific substitution groups has been found to improve diode parameters, suggesting the significance of chemical modification in optimizing the performance of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-3-17-5-14-24-22(15-17)26-23(16-28-24)25(18-6-12-21(13-7-18)31-4-2)29-30(26)20-10-8-19(27)9-11-20/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHNLNOBQRXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)
![(1-methyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2837800.png)


![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)
![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)




